1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene
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Overview
Description
1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H21BrO3. It is a brominated aromatic ether, which is often used as an intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-ethoxyphenol.
Etherification: 4-ethoxyphenol is reacted with 1,4-dibromobutane under basic conditions to form 4-(4-ethoxyphenoxy)butane.
Bromination: The intermediate 4-(4-ethoxyphenoxy)butane is then brominated using bromine or a brominating agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Substituted ethers, amines, or thiols.
Oxidation: Phenolic or quinone derivatives.
Reduction: Hydrogenated aromatic compounds.
Scientific Research Applications
1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: Employed in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene involves its interaction with various molecular targets:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring.
Oxidation and Reduction: The compound can undergo redox reactions, altering its electronic structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-4-ethoxybenzene
- 1-bromo-4-butoxybenzene
- 1-bromo-4-(4-methoxyphenoxy)butane
Uniqueness
1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated aromatic ethers. Its extended ether linkage and ethoxy group provide unique steric and electronic effects, making it valuable in specialized applications.
Properties
IUPAC Name |
1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-2-20-16-9-11-18(12-10-16)22-14-4-3-13-21-17-7-5-15(19)6-8-17/h5-12H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVVSAPCOBVVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367727 |
Source
|
Record name | 1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6443-65-8 |
Source
|
Record name | 1-bromo-4-[4-(4-ethoxyphenoxy)butoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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